Silodosin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

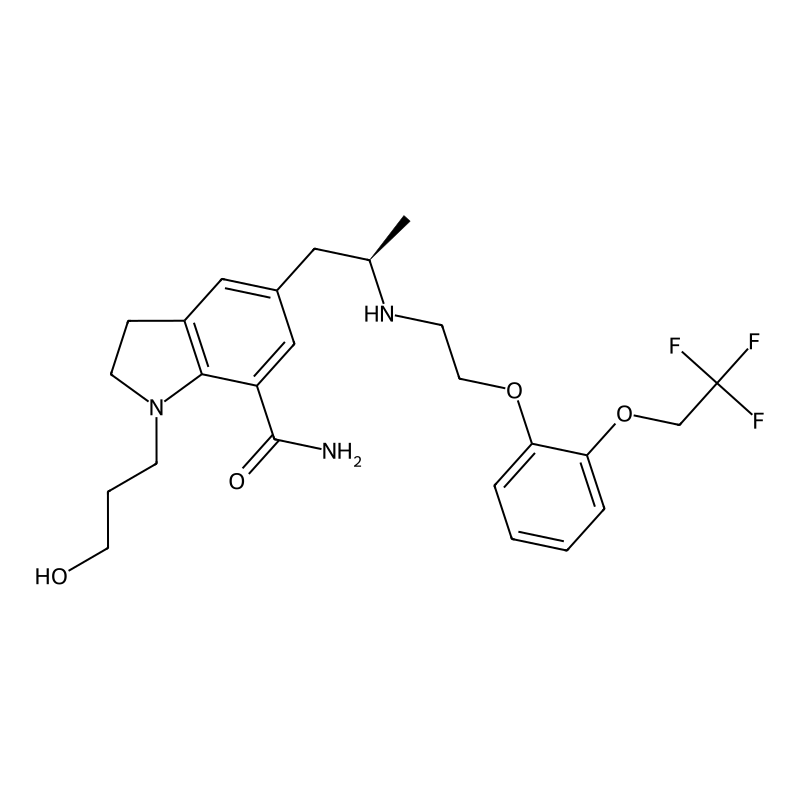

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Silodosin is a highly selective alpha-1A adrenergic receptor (α1A-AR) antagonist widely procured as an active pharmaceutical ingredient (API) and pharmacological tool compound. Characterized by its indoline-7-carboxamide core, it exhibits distinct physicochemical properties including pH-dependent aqueous solubility (sparingly soluble at pH 1.2–4.0, practically insoluble at pH 7.0–13.0) and a complex metabolic profile driven by UGT2B7 and CYP3A4. For formulation and analytical applications, procurement specifications must account for its crystalline polymorphism, as the API typically exists in specific stable polymorphs (e.g., Form β) that dictate dissolution kinetics, hygroscopicity, and bioavailability [1].

Substituting Silodosin with broader α1-blockers like tamsulosin or doxazosin fundamentally alters experimental and clinical outcomes due to divergent receptor selectivity and metabolic pathways. While tamsulosin exhibits only a 15-fold selectivity for α1A over α1B receptors, Silodosin demonstrates a 162-fold preference, making it indispensable for isolating lower urinary tract smooth muscle responses without confounding cardiovascular or vasodilatory effects [1]. Furthermore, unlike tamsulosin, which relies heavily on CYP2D6, Silodosin is primarily glucuronidated by UGT2B7[2]. Using a generic substitute in pharmacokinetic or drug-drug interaction (DDI) assays will therefore fail to model UGT2B7-dependent clearance or accurately replicate the API's specific polymorphic dissolution behavior.

Extreme α1A-Adrenoceptor Selectivity Margin

Silodosin provides an unprecedented selectivity margin for the α1A-adrenoceptor over the α1B subtype, which is primarily located in the cardiovascular system. In vitro binding assays demonstrate that Silodosin achieves an α1A:α1B binding ratio of 162:1. By comparison, tamsulosin achieves a ratio of only approximately 15:1. Furthermore, functional tissue assays yield a pA2 of 9.60 for Silodosin in prostate tissue versus 7.15 in spleen tissue, confirming its high functional isolation [1].

| Evidence Dimension | α1A:α1B receptor binding ratio |

| Target Compound Data | Silodosin (162:1 binding ratio) |

| Comparator Or Baseline | Tamsulosin (~15:1 binding ratio) |

| Quantified Difference | >10-fold greater selectivity for the α1A subtype |

| Conditions | In vitro human receptor binding assays and ex vivo isolated tissue models |

Enables pharmacologists to isolate lower urinary tract smooth muscle responses without triggering the cardiovascular artifacts commonly seen with less selective α1-blockers.

Polymorph-Dependent Solubility for API Formulation

Silodosin exhibits significant crystalline polymorphism (Forms α, β, γ, δ, ε), which directly impacts its solubility and processing stability. While Forms α and β are standard in commercial API procurement due to their solid-state stability and low hygroscopicity, newer polymorphs like Form ε demonstrate superior equilibrium solubility in aqueous systems. Procurement must strictly control for polymorphic purity, as batch-to-batch variations in crystal form will alter dissolution kinetics and bioavailability [1].

| Evidence Dimension | Equilibrium solubility and phase stability |

| Target Compound Data | Silodosin Form ε (Highest aqueous methanol solubility; stable for >50 days at ambient) |

| Comparator Or Baseline | Silodosin Forms α, β, γ (Lower relative solubility) |

| Quantified Difference | Distinct solubility profiles dictating formulation choice |

| Conditions | Methanol/water dissolution and solid-state stress testing (40 °C for 7 days) |

API buyers must specify the exact crystalline polymorph (e.g., Form β) to ensure reproducible dissolution rates and prevent phase transformation during milling or storage.

UGT2B7-Driven Metabolic Profiling

In in vitro and in vivo pharmacokinetic workflows, Silodosin is differentiated by its heavy reliance on direct glucuronide conjugation via UGT2B7, alongside CYP3A4 oxidative pathways. In contrast, the baseline comparator tamsulosin is primarily metabolized by CYP3A4 and CYP2D6, lacking significant UGT2B7 involvement. This distinct metabolic routing makes Silodosin an essential substrate for evaluating UGT2B7-mediated drug-drug interactions (DDIs) and glucuronidation kinetics [1].

| Evidence Dimension | Primary metabolic clearance pathway |

| Target Compound Data | Silodosin (Extensive UGT2B7 glucuronidation) |

| Comparator Or Baseline | Tamsulosin (CYP3A4 and CYP2D6 dependent) |

| Quantified Difference | Complete shift in primary enzymatic dependency (Glucuronidation vs. Cytochrome P450 oxidation) |

| Conditions | In vitro hepatocyte metabolism and clinical pharmacokinetic profiling |

Essential for ADME/Tox researchers who need a validated UGT2B7 substrate to model glucuronidation-dependent clearance and avoid CYP2D6-confounded data.

UGT2B7-Mediated Drug-Drug Interaction (DDI) Assays

Because Silodosin is extensively metabolized by UGT2B7, it is the preferred tool compound for screening novel drug candidates for glucuronidation interference, replacing CYP2D6-dependent alternatives like tamsulosin [1].

High-Fidelity Alpha-1A Receptor Pharmacological Modeling

Silodosin's 162:1 binding ratio for α1A over α1B makes it the optimal choice for ex vivo organ bath studies and smooth muscle assays where cardiovascular receptor cross-reactivity must be strictly eliminated [2].

API Polymorph Formulation and Dissolution Testing

Industrial formulators procure specific Silodosin polymorphs (such as Form β or Form ε) to engineer solid oral dosage forms with precise, reproducible dissolution profiles, leveraging its well-characterized phase stability [3].

References

- [1] K. K. et al., "Genetic Modulation of Silodosin Exposure and Efficacy: The Role of CYP3A4, CYP3A5, and UGT2B7 Polymorphisms," J. Pers. Med. (2023).

- [2] Tatemichi, S., et al. "Alpha1-adrenoceptor subtype selectivity and organ specificity of silodosin (KMD-3213)." Yakugaku Zasshi 126.3 (2006): 209-216.

- [3] European Patent Office. "Crystalline forms of an active pharmaceutical ingredient (Silodosin)." EP2474529B1 (2012).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H300 (33.33%): Fatal if swallowed [Danger Acute toxicity, oral];

H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (66.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (33.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Treatment of the signs and symptoms of benign prostatic hyperplasia (BPH) in adult men.

Treatment of the signs and symptoms of benign prostatic hyperplasia (BPH)

Treatment of the signs and symptoms of benign prostatic hyperplasia (BPH).

Livertox Summary

Drug Classes

Pharmacology

Silodosin is an orally available, alpha-1 adrenoreceptor (alpha-1a) selective antagonist that can be used to relieve symptoms of benign prostate hyperplasia (BPH). Upon administration, silodosin selectively binds alpha-1a receptors located in the human prostate and bladder with high affinity and blocks signaling pathways mediated by alpha-1a. Blockade of these receptors causes smooth muscle relaxation, lowers intraurethral pressure, and results in improved urine flow and a reduction in the symptoms of BPH, such as difficulty with urinating, painful urination, urinary frequency and incomplete bladder emptying. In addition, silodosin may be used to improve lower urinary tract symptoms, which can occur after receiving radiation therapy for prostate cancer.

MeSH Pharmacological Classification

ATC Code

G - Genito urinary system and sex hormones

G04 - Urologicals

G04C - Drugs used in benign prostatic hypertrophy

G04CA - Alpha-adrenoreceptor antagonists

G04CA04 - Silodosin

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA1A [HSA:148] [KO:K04135]

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

At 10 days following oral administration of radiolabelled silodosin, about 33.5% of the dose was recovered in urine and 54.9% was recovered in feces.

Silodosin has an apparent volume of distribution of 49.5 L.

After intravenous administration, the plasma clearance of silodosin was approximately 10 L/hour.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human drugs -> Urologicals -> Human pharmacotherapeutic group -> EMA Drug Category

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Fonseca J, Martins da Silva C. The diagnosis and treatment of lower urinary tract symptoms due to benign prostatic hyperplasia with α-blockers: focus on silodosin. Clin Drug Investig. 2015 Feb;35 Suppl 1:7-18. doi: 10.1007/s40261-014-0257-3. Review. PubMed PMID: 25708606.

3: Descazeaud A, de La Taille A, Giuliano F, Desgrandchamps F, Doridot G. [Negative effects on sexual function of medications for the treatment of lower urinary tract symptoms related to benign prostatic hyperplasia]. Prog Urol. 2015 Mar;25(3):115-27. doi: 10.1016/j.purol.2014.12.003. Epub 2015 Jan 17. Review. French. PubMed PMID: 25605342.

4: Keating GM. Silodosin: a review of its use in the treatment of the signs and symptoms of benign prostatic hyperplasia. Drugs. 2015 Feb;75(2):207-17. doi: 10.1007/s40265-014-0344-z. Review. PubMed PMID: 25575983.

5: Schauer I, Madersbacher S. Medical treatment of lower urinary tract symptoms/benign prostatic hyperplasia: anything new in 2015. Curr Opin Urol. 2015 Jan;25(1):6-11. doi: 10.1097/MOU.0000000000000120. Review. PubMed PMID: 25393269.

6: Cho HJ, Yoo TK. Silodosin for the treatment of clinical benign prostatic hyperplasia: safety, efficacy, and patient acceptability. Res Rep Urol. 2014 Sep 26;6:113-9. doi: 10.2147/RRU.S41618. eCollection 2014. Review. PubMed PMID: 25328864; PubMed Central PMCID: PMC4199653.

7: Russo A, La Croce G, Capogrosso P, Ventimiglia E, Colicchia M, Serino A, Mirone V, Damiano R, Montorsi F, Salonia A. Latest pharmacotherapy options for benign prostatic hyperplasia. Expert Opin Pharmacother. 2014 Nov;15(16):2319-28. doi: 10.1517/14656566.2014.955470. Epub 2014 Aug 28. Review. PubMed PMID: 25164497.

8: Oelke M, Gericke A, Michel MC. Cardiovascular and ocular safety of α1-adrenoceptor antagonists in the treatment of male lower urinary tract symptoms. Expert Opin Drug Saf. 2014 Sep;13(9):1187-97. doi: 10.1517/14740338.2014.936376. Epub 2014 Jul 29. Review. PubMed PMID: 25073735.

9: Fisher E, Subramonian K, Omar MI. The role of alpha blockers prior to removal of urethral catheter for acute urinary retention in men. Cochrane Database Syst Rev. 2014 Jun 10;6:CD006744. doi: 10.1002/14651858.CD006744.pub3. Review. PubMed PMID: 24913721.

10: Andersson KE, Nomiya M, Sawada N, Yamaguchi O. Pharmacological treatment of chronic pelvic ischemia. Ther Adv Urol. 2014 Jun;6(3):105-14. doi: 10.1177/1756287214526768. Review. PubMed PMID: 24883108; PubMed Central PMCID: PMC4003842.

11: Gacci M, Ficarra V, Sebastianelli A, Corona G, Serni S, Shariat SF, Maggi M, Zattoni F, Carini M, Novara G. Impact of medical treatments for male lower urinary tract symptoms due to benign prostatic hyperplasia on ejaculatory function: a systematic review and meta-analysis. J Sex Med. 2014 Jun;11(6):1554-66. doi: 10.1111/jsm.12525. Epub 2014 Apr 7. Review. PubMed PMID: 24708055.

12: Boyd K, Hilas O. α-adrenergic blockers for the treatment of lower-urinary-tract symptoms and dysfunction in women. Ann Pharmacother. 2014 Jun;48(6):711-22. doi: 10.1177/1060028014524174. Epub 2014 Mar 10. Review. PubMed PMID: 24615630.

13: Silva J, Silva CM, Cruz F. Current medical treatment of lower urinary tract symptoms/BPH: do we have a standard? Curr Opin Urol. 2014 Jan;24(1):21-8. doi: 10.1097/MOU.0000000000000007. Review. PubMed PMID: 24231531.

14: Castiglione F, Benigni F, Briganti A, Salonia A, Villa L, Nini A, Di Trapani E, Capitanio U, Hedlund P, Montorsi F. Naftopidil for the treatment of benign prostate hyperplasia: a systematic review. Curr Med Res Opin. 2014 Apr;30(4):719-32. doi: 10.1185/03007995.2013.861813. Epub 2013 Dec 18. Review. PubMed PMID: 24188134.

15: Koguchi D, Nishi M, Satoh T, Shitara T, Matsumoto K, Fujita T, Yoshida K, Iwamura M. Bone dissemination of prostate cancer after holmium laser enucleation of the prostate: a case report and a review of the literature. Int J Urol. 2014 Feb;21(2):215-7. doi: 10.1111/iju.12248. Epub 2013 Aug 15. Review. PubMed PMID: 23944756.

16: Giuliano F, Droupy S. [Sexual side effects of pharmacological treatments]. Prog Urol. 2013 Jul;23(9):804-10. doi: 10.1016/j.purol.2013.01.008. Epub 2013 Feb 28. Review. French. PubMed PMID: 23830275.

17: Rigot JM, Marcelli F, Giuliano F. [Ejaculatory disorders except premature ejaculation, orgasmic disorders]. Prog Urol. 2013 Jul;23(9):657-63. doi: 10.1016/j.purol.2013.01.011. Epub 2013 Feb 28. Review. French. PubMed PMID: 23830260.

18: Montorsi F. [Profile of silodosin]. Urologiia. 2013 Mar-Apr;(2):112-4, 116-7. Review. Russian. PubMed PMID: 23789376.

19: Capitanio U, Salonia A, Briganti A, Montorsi F. Silodosin in the management of lower urinary tract symptoms as a result of benign prostatic hyperplasia: who are the best candidates. Int J Clin Pract. 2013 Jun;67(6):544-51. doi: 10.1111/ijcp.12135. Epub 2013 Feb 15. Review. PubMed PMID: 23409749.

20: Ding H, Du W, Hou ZZ, Wang HZ, Wang ZP. Silodosin is effective for treatment of LUTS in men with BPH: a systematic review. Asian J Androl. 2013 Jan;15(1):121-8. doi: 10.1038/aja.2012.102. Epub 2012 Dec 10. Review. PubMed PMID: 23223034; PubMed Central PMCID: PMC3739107.

Explore Compound Types

C7H6N2O4

C7H6N2O4